5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone class. This compound is characterized by its bromine substituent at the fifth position and a methyl group at the first position of the dihydroquinazolinone structure. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.
This compound is synthesized from various starting materials, primarily through bromination of suitable aniline derivatives followed by cyclization. It falls under the category of heterocyclic compounds, specifically within the quinazolinone derivatives, which are recognized for their potential therapeutic applications, including antimicrobial and anticancer properties.
The synthesis of 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves several key steps:
Industrial production may optimize these methods for scalability and cost-effectiveness, incorporating catalysts and solvents to enhance yield while minimizing environmental impact.
5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one can participate in various chemical reactions:
Common reagents used in these reactions include sodium methoxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
The mechanism of action for 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific biological targets such as enzymes or receptors. This interaction may modulate various cellular processes including proliferation, apoptosis, or signal transduction pathways. Research indicates that compounds in this class may exhibit significant biological activity against various cancer cell lines, suggesting potential therapeutic applications .
5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is typically presented as a crystalline solid. Its melting point ranges between 215°C to 217°C, indicating stability under standard laboratory conditions.
The compound exhibits typical characteristics of brominated heterocycles:
These properties make it suitable for various chemical transformations in synthetic chemistry .
5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one has several scientific applications:
Fragment-based drug design (FBDD) leverages low-molecular-weight compounds (<300 Da) to target key protein interaction sites. For bromodomain-containing protein 4 (BRD4)—a critical epigenetic reader of acetylated lysine residues—the 5-bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold serves as a versatile acetyllysine (KAc) mimetic. FBDD campaigns typically employ:
Table 1: Fragment Screening Approaches for BRD4 Inhibitors
Method | Hit Rate | Key Fragments Identified | Affinity Range |
---|---|---|---|
X-ray Crystallography | 2–8% | 2-Aminopyrimidine derivatives | 100–500 µM |
SPR | 5–10% | Quinazolinone analogs | 200–1000 µM |
NMR | 3–7% | Dihydroquinazolinone cores | 300–800 µM |
Regioselective functionalization at C5 and N1 positions is critical for optimizing electronic and steric properties:
Table 2: Optimization of Bromination/Methylation Parameters
Reaction | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
C5 Bromination | NBS (1.1 eq), DMF, 0°C → 25°C, 4h | 92 | >95% C5 |
N1 Methylation | CH₃I (2 eq), K₂CO₃, DMF, 60°C, 12h | 88 | Exclusive N1 |
Catalytic Bromination | CuBr₂ (10 mol%), CH₃CN, reflux, 8h | 78 | >90% C5 |
Solid-phase synthesis accelerates the generation of diverse quinazolinone libraries for structure-activity relationship (SAR) studies:
Table 3: Representative Solid-Phase Synthesized Derivatives
Compound | R₁ Group | R₂ Group | Purity (%) | Biological Activity (IC₅₀) |
---|---|---|---|---|
CA1-e | Valine | 4-Fluorobenzyl | 87 | 22.76 µM (A2780 cells) |
CA1-g | Leucine | 3-Cyanobenzyl | 72 | 22.94 µM (A2780 cells) |
CA1-7 | -NH₂ | -H | 85 | 57.99 µM (Antioxidant assay) |
X-ray crystallography provides atomic-resolution insights for optimizing quinazolinone interactions with BRD4:
Table 4: Structural Features Guiding Quinazolinone Optimization
Structural Feature | Target Interaction | Effect on Affinity |
---|---|---|
C5 Bromine | Hydrophobic sub-pocket (His437, Val439) | 5-fold increase |
N1-Methyl | Blocks H-bond donation | Improved LE by 0.3 |
C3-Sulfonamide | Water-mediated H-bond (Tyr97) | Enhanced solubility |
Quinazolinone carbonyl | H-bond with Asn140 | KAc mimicry |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1